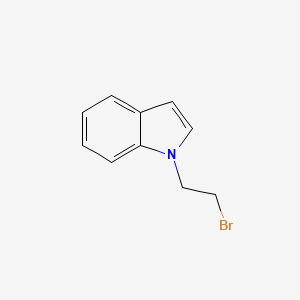

1-(2-Bromoethyl)-1h-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

1-(2-bromoethyl)indole |

InChI |

InChI=1S/C10H10BrN/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2 |

InChI Key |

IBVGKCPPYCJUBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 2 Bromoethyl 1h Indole

N-Alkylation Strategies for Indole (B1671886) Functionalization

The introduction of an alkyl group at the N-1 position of the indole ring is a fundamental transformation in indole chemistry. For the synthesis of 1-(2-bromoethyl)-1H-indole, direct alkylation is a common and straightforward approach.

Direct N-Alkylation of Indole with Dihaloalkanes (e.g., 1,2-Dibromoethane)

This method involves the reaction of the indole anion, generated in situ, with an excess of a dihaloalkane like 1,2-dibromoethane (B42909). The use of an excess of the dihaloalkane is crucial to minimize the formation of the dimeric by-product, 1,2-di(indol-1-yl)ethane.

A widely employed and practical method for the N-alkylation of indole involves the use of a strong base to deprotonate the N-H group, thereby generating the nucleophilic indolide anion. Potassium hydroxide (B78521) (KOH) is a frequently used base for this purpose. researchgate.net The reaction is typically carried out by treating indole with 1,2-dibromoethane in the presence of KOH. researchgate.net Other bases such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are also effective for this transformation. rsc.org The general preference for N-alkylation over C-alkylation is due to the higher charge density on the nitrogen atom in the indolide anion.

One specific protocol involves the reaction of commercially available indole with 1,2-dibromoethane using potassium hydroxide as the base in a suitable solvent. researchgate.net

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid inorganic base and an organic substrate dissolved in a non-polar solvent. crdeepjournal.org For the N-alkylation of indoles, PTC can significantly enhance reaction rates and yields. crdeepjournal.orgmdpi.com Quaternary ammonium (B1175870) salts are common phase-transfer catalysts for this purpose. crdeepjournal.orgmdpi.com

Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as an effective phase-transfer catalyst for various reactions involving indoles. openmedicinalchemistryjournal.com In the context of N-alkylation, the catalyst transports the deprotonated indole anion from the solid or aqueous phase into the organic phase, where it can react with the alkylating agent, 1,2-dibromoethane. While TBAF is known as a source of nucleophilic fluoride, it also functions efficiently as a catalyst to promote such alkylations. mdpi.comopenmedicinalchemistryjournal.com The use of polymer-supported TBAF has been explored to improve selectivity and simplify catalyst recovery. acs.orgnih.gov

The success and selectivity of the N-alkylation of indole are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent and the reaction temperature.

Solvent Systems: Polar aprotic solvents are generally preferred for this reaction. N,N-Dimethylformamide (DMF) is a commonly used solvent that effectively dissolves the reactants and facilitates the formation of the indolide anion. researchgate.netrsc.org While other solvents like tetrahydrofuran (B95107) (THF) can be used, studies have shown that DMF can lead to better regioselectivity, favoring N-alkylation over the competing C-3 alkylation. rsc.org

Temperature: The reaction temperature is a critical factor influencing the regiochemical outcome. While the N-alkylation product is thermodynamically more stable, C-3 alkylation is often a competing kinetic pathway. Research has demonstrated that conducting the reaction at elevated temperatures can significantly improve the yield of the desired N-alkylated product. For instance, increasing the temperature from ambient to 80 °C in a DMF/THF solvent system with sodium hydride as the base was shown to shift the reaction completely towards N-alkylation, providing a 91% isolated yield of the 1-substituted indole. rsc.org

| Entry | Solvent (Ratio) | Temperature (°C) | N-Alkylation : C-Alkylation Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 20 | 1 : 2.2 | 81 |

| 2 | THF/DMF (4:1) | 20 | 1 : 1.3 | 88 |

| 3 | THF/DMF (1:1) | 65 | 2.9 : 1 | 85 |

| 4 | THF/DMF (1:4) | 80 | Complete N-Alkylation | 91 |

Alternative N-Alkylation Approaches and Methodological Refinements

Beyond the classical base-mediated approach, other methodologies have been developed for indole N-alkylation. Palladium-catalyzed reactions, for example, represent a modern strategy for forming C-N bonds, often using alcohols as alkylating agents. rsc.org Another refinement involves the use of ionic liquids as the reaction medium in conjunction with bases like potassium hydroxide, offering a different solvent environment that can influence reaction outcomes. organic-chemistry.org Furthermore, one-pot procedures that combine a Fischer indolisation with a subsequent N-alkylation step provide a rapid and efficient route to densely substituted 1-alkylindoles. rsc.orgnih.gov

Halogenation of N-Functionalized Indole Precursors

An alternative synthetic route to this compound avoids the direct use of 1,2-dibromoethane and instead proceeds via a two-step sequence. This strategy involves the initial N-alkylation of indole with a precursor molecule containing a hydroxyl group, which is subsequently converted to the desired bromide.

The first step is the synthesis of 1-(2-hydroxyethyl)-1H-indole, often called N-(2-hydroxyethyl)indole. This can be achieved by reacting indole with an appropriate reagent such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

In the second step, the terminal hydroxyl group of 1-(2-hydroxyethyl)-1H-indole is transformed into a bromine atom. Several standard laboratory methods are effective for this alcohol-to-bromide conversion:

Reaction with Phosphorus Tribromide (PBr₃): Treating the alcohol precursor with phosphorus tribromide in an inert solvent like diethyl ether or methylene (B1212753) chloride is a classic and effective method for this transformation. prepchem.com

Appel Reaction: This reaction involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source, such as N-bromosuccinimide (NBS) or carbon tetrabromide. This method is known for proceeding under mild conditions and is a reliable way to convert primary and secondary alcohols to the corresponding alkyl bromides. vulcanchem.com A reported procedure for the analogous conversion of 3-(2-hydroxyethyl)indole utilizes NBS and PPh₃ in dichloromethane. vulcanchem.com

This two-step approach offers an alternative pathway that can be advantageous if the direct alkylation with 1,2-dibromoethane proves to be low-yielding or results in difficult-to-separate by-products.

Bromination of N-(Hydroxyethyl)Indole Derivatives

A key strategy for synthesizing this compound involves the direct conversion of the hydroxyl group of its precursor, N-(2-hydroxyethyl)indole. This transformation is a classic example of nucleophilic substitution, where the alcohol is converted into a good leaving group, which is subsequently displaced by a bromide ion. The indole nucleus can be sensitive to harsh acidic or oxidative conditions; therefore, mild and selective reagents are preferred for this transformation to ensure the integrity of the heterocyclic ring. manac-inc.co.jpbhu.ac.in

The conversion of a primary alcohol, such as the one in N-(2-hydroxyethyl)indole, to an alkyl bromide can be accomplished using several reagent systems. The combination of triphenylphosphine (PPh₃) with a bromine source is a widely recognized and mild method, often referred to as the Appel reaction. wikipedia.orgorganic-chemistry.org

Triphenylphosphine and Bromine (PPh₃/Br₂): This system is highly effective for converting primary and secondary alcohols into the corresponding bromides under neutral conditions. manac-inc.co.jp The reaction proceeds through the initial formation of dibromo(triphenyl)phosphorane ((C₆H₅)₃PBr₂), a phosphonium (B103445) salt, from the reaction of triphenylphosphine with molecular bromine. manac-inc.co.jp This reagent then activates the hydroxyl group of N-(2-hydroxyethyl)indole by forming an alkoxyphosphonium salt. The final step involves a bimolecular nucleophilic substitution (Sɴ2) reaction where a bromide ion attacks the carbon atom, displacing triphenylphosphine oxide ((C₆H₅)₃P=O) and yielding this compound. manac-inc.co.jpwikipedia.org The strong P=O double bond formed provides the thermodynamic driving force for the reaction. wikipedia.org

Triphenylphosphine and Carbon Tetrabromide (PPh₃/CBr₄): This is another variant of the Appel reaction. organic-chemistry.org Similar to the PPh₃/Br₂ system, an oxyphosphonium intermediate is generated, which is then converted to the alkyl bromide via an Sɴ2 mechanism. organic-chemistry.org This method is also known for its mild conditions and high yields. An indole-derived alcohol has been successfully converted to the corresponding bromide using this reagent system in a flow reactor. researchgate.net

Other Reagent Systems: While the triphenylphosphine-based reagents are common, other phosphorus halides are also effective. For instance, phosphorus tribromide (PBr₃) is a classic reagent used for converting alcohols to alkyl bromides. prepchem.com However, it can generate acidic byproducts (HBr), which may require careful control of reaction conditions to prevent undesired reactions with the acid-sensitive indole ring. bhu.ac.in

A summary of common reagent systems is presented in the table below.

| Reagent System | Precursors | Key Intermediates | Byproducts | Reference |

| PPh₃ / Br₂ | Triphenylphosphine, Bromine | Dibromo(triphenyl)phosphorane, Alkoxyphosphonium salt | Triphenylphosphine oxide | manac-inc.co.jp |

| PPh₃ / CBr₄ | Triphenylphosphine, Carbon Tetrabromide | Oxyphosphonium salt | Triphenylphosphine oxide, Bromoform | beilstein-journals.org |

| PBr₃ | Phosphorus Tribromide | Alkoxyphosphorus intermediate | Phosphorous acid | prepchem.com |

This table provides an interactive overview of reagent systems for hydroxyl-to-bromide transformation.

Optimizing the synthesis of this compound from its hydroxyethyl (B10761427) precursor requires careful consideration of reaction parameters to maximize yield and ensure selectivity.

Selectivity: The primary challenge in the chemistry of indoles is managing the reactivity of the pyrrole (B145914) ring towards electrophiles and acids. bhu.ac.in The use of neutral and mild conditions, characteristic of the Appel reaction, is paramount. manac-inc.co.jporganic-chemistry.org These methods selectively target the primary hydroxyl group for substitution without promoting polymerization or undesired electrophilic substitution on the indole ring. The Sɴ2 mechanism ensures a clean conversion for the primary alcohol of the N-(2-hydroxyethyl) side chain. manac-inc.co.jp

Yield Optimization: High yields for the conversion of alcohols to bromides using triphenylphosphine-based systems are frequently reported. organic-chemistry.org To optimize the yield, several factors must be controlled:

Solvent: Anhydrous, non-protic solvents are typically used. Dichloromethane, acetonitrile, and N,N-dimethylformamide (DMF) are common choices. manac-inc.co.jp

Temperature: Reactions are often conducted at reduced temperatures, such as 0 °C or even lower, to control reactivity and minimize side reactions. researchgate.net

Stoichiometry: Precise control over the molar ratios of the alcohol, triphenylphosphine, and bromine source is crucial for driving the reaction to completion and avoiding the formation of impurities.

Purification: A significant consideration in syntheses using triphenylphosphine is the removal of the triphenylphosphine oxide byproduct. This is typically achieved through column chromatography or by taking advantage of its differing solubility properties. wikipedia.orgbeilstein-journals.org

Research has demonstrated the efficacy of these methods. For example, the conversion of an indole-derived alcohol to its corresponding bromide was achieved with a 90% yield using a flow chemistry setup with a triphenylphosphine monolith at 0 °C. researchgate.net

The table below summarizes key optimization parameters.

| Parameter | Consideration | Typical Conditions | Rationale | Reference |

| Reagent Choice | Mildness and selectivity | PPh₃ / Br₂ or PPh₃ / CBr₄ | Avoids acidic conditions that can degrade the indole ring. | manac-inc.co.jporganic-chemistry.org |

| Solvent | Anhydrous, non-protic | Dichloromethane (DCM), Acetonitrile (MeCN) | Prevents unwanted side reactions with water. | manac-inc.co.jpbeilstein-journals.org |

| Temperature | Control of reactivity | 0 °C to room temperature | Minimizes byproduct formation and enhances selectivity. | researchgate.net |

| Purification | Byproduct removal | Silica gel chromatography | Separation of the alkyl bromide from triphenylphosphine oxide. | beilstein-journals.org |

This table provides an interactive summary of key considerations for optimizing the synthesis of this compound.

Mechanistic Investigations into the Chemical Transformations of 1 2 Bromoethyl 1h Indole

Nucleophilic Substitution Pathways on the Bromoethyl Moiety

The bromoethyl group attached to the indole (B1671886) nitrogen is the primary site for nucleophilic attack. The nature of this substitution can vary significantly based on the reaction conditions and the identity of the nucleophile.

SN2 and SN1 Reactivity Analysis of the Primary Bromoethyl Group

The bromoethyl group in 1-(2-bromoethyl)-1H-indole is a primary alkyl halide. Such substrates are known to favor the bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.comlibretexts.orglibretexts.org The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This backside attack leads to an inversion of stereochemistry if the carbon were chiral. For a primary substrate like this, the transition state is relatively unhindered, facilitating the approach of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is generally disfavored for primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com The SN1 pathway proceeds through a carbocation intermediate. Primary carbocations are highly unstable and their formation represents a significant energy barrier, making this pathway less likely. masterorganicchemistry.com However, under specific conditions, such as in the presence of a protic solvent and a weak nucleophile, SN1 reactions can sometimes occur with secondary allylic and benzylic halides. libretexts.orgpressbooks.pub

Intramolecular Cyclization Tendencies and Competing Pathways

The structure of this compound, with a reactive electrophilic center on the ethyl chain and a nucleophilic indole ring system, predisposes it to intramolecular cyclization. This can lead to the formation of fused ring systems.

For example, intramolecular cyclization can lead to the formation of pyrazino[1,2-a]indole (B3349936) derivatives. wiley.comrsc.org These reactions often proceed via the formation of an iminium ion followed by nucleophilic attack from a part of the same molecule. wiley.com One study described the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives through an intramolecular indole N-H alkylation. rsc.org Another example involves the indium-catalyzed Friedel-Crafts alkylation where a cyclopropane (B1198618) ring attached to the indole nitrogen opens to form a carbocation, which is then attacked by the indole ring to form a new six-membered ring. gatech.edu

Besides cyclization, elimination reactions (E2) can be a competing pathway, especially in the presence of strong, sterically hindered bases. libretexts.org The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of a double bond.

Reactivity of the Indole Nucleus

The indole ring itself is an electron-rich aromatic system and participates in a variety of chemical transformations.

Electrophilic Aromatic Substitution Potentials

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than benzene (B151609). wikipedia.orgpearson.com This high reactivity is due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate formed upon attack at C3. nih.gov If the C3 position is blocked, substitution can occur at other positions, but generally only after the N1, C2, and C3 positions are substituted. wikipedia.org

Common EAS reactions for indoles include:

Halogenation: Bromination of indoles can occur readily. For example, N-bromosuccinimide (NBS) can be used to introduce a bromine atom. wikipedia.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) yields a gramine (B1672134) derivative, a useful synthetic intermediate. wikipedia.orgpharmaguideline.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position using phosphoryl chloride and dimethylformamide. wikipedia.org

The presence of the 1-(2-bromoethyl) substituent is not expected to fundamentally change this reactivity profile, although it may have some electronic influence on the indole ring.

Oxidation and Reduction Profiles of the Indole Ring System

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org

Oxidation: Simple oxidizing agents like N-bromosuccinimide can oxidize the indole to an oxindole. wikipedia.org The electrooxidation of N-methylindole has been shown to produce soluble oligomers, primarily an asymmetric cyclic trimer. rsc.org The oxidation of C3-substituted indoles often yields C2-oxo products. researchgate.net

Reduction: The indole ring can be selectively reduced. Catalytic hydrogenation or reduction with zinc in hydrochloric acid can reduce the heterocyclic ring to form an indoline. pharmaguideline.combhu.ac.in In contrast, reduction with lithium in liquid ammonia (B1221849) typically reduces the benzene ring, yielding a 4,7-dihydroindole. bhu.ac.in

Considerations for Regioselectivity in Electrophilic and Nucleophilic Additions

The chemical reactivity of this compound is characterized by the presence of two distinct reactive regions: the electron-rich indole nucleus and the electrophilic bromoethyl side chain. The interplay between these sites governs the regioselectivity of its transformations, dictating whether a reaction will occur on the heterocyclic ring system or the N-1 substituent. Understanding these preferences is crucial for predicting reaction outcomes and designing synthetic pathways.

Regioselectivity in Electrophilic Additions

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The inherent nucleophilicity is not uniform across the ring; the C3 position of the pyrrole (B145914) moiety is the most electron-rich and, therefore, the most common site for electrophilic substitution in simple indoles. The N-alkylation of the indole, as in this compound, does not fundamentally alter this preference. However, the regioselectivity of electrophilic addition can be influenced by several factors, including the nature of the electrophile, reaction conditions, and the use of catalysts.

While C3 is the kinetically favored position for attack, functionalization at other positions, such as C2, C4, C5, C6, or C7, is possible and represents a significant challenge in indole chemistry. nih.gov Achieving regioselectivity for positions other than C3 often requires specialized strategies, such as the use of directing groups or tailored transition-metal catalysts. acs.orgrsc.org For instance, rhodium(III)-catalyzed reactions can achieve C2-selective functionalization, while other catalytic systems can direct arylation to the C7 position. nih.gov The presence of the N-1 substituent can sterically hinder access to the N-H proton, which can influence certain metal-catalyzed C-H activation pathways.

| Position | Reaction Type | Reagents/Conditions | Rationale/Outcome | Citation |

| C3 | Friedel-Crafts Acylation | Acid Anhydrides, Y(OTf)₃, [BMI]BF₄ | The most nucleophilic position, leading to high regioselectivity for 3-acylation under mild Lewis acid catalysis. | mdpi.com |

| C2 | Alkenylation | Pd(II) catalyst, SOHP ligand, O₂ | A specific sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the regioselectivity-determining step to favor C2 functionalization over the more common C3 attack. | rsc.org |

| C7 | Arylation | Pd(OAc)₂, Arylboronic Acid, Sterically demanding N-substituent | Coordination of the catalyst to an oxygen-containing directing group on the nitrogen can facilitate C-H activation at the C7 position due to steric factors. | nih.gov |

| C2 & C7 | Amidation | Ir(III) catalyst, Carboxylate additives | The bulkiness of N-directing groups and the electronic properties of additives are key factors in controlling the selectivity between the C2 and C7 positions. | acs.org |

Regioselectivity in Nucleophilic Additions

In contrast to electrophilic reactions that target the indole ring, nucleophilic reactions overwhelmingly favor the side chain of this compound. The bromoethyl group contains a primary carbon atom bonded to a bromine atom, which is an excellent leaving group. This makes the methylene (B1212753) carbon (Cβ) highly electrophilic and susceptible to nucleophilic attack via an SN2 mechanism.

The electron-rich nature of the indole ring makes it inherently a nucleophile, rendering it unreactive toward other nucleophiles under standard conditions. Therefore, when this compound is treated with a nucleophile, a highly regioselective substitution occurs on the ethyl side chain. This specific reactivity is the foundation for the extensive use of this compound as a key building block in the synthesis of a wide array of tryptamine (B22526) derivatives. nih.govcsic.es The reaction involves the displacement of the bromide ion by various nucleophiles, such as amines, thiols, or azide (B81097) ions, to form a new carbon-nucleophile bond. evitachem.comd-nb.info

For example, the reaction of this compound with amines is a standard method for preparing N-substituted tryptamines, where the amine nitrogen acts as the nucleophile. csic.es Similarly, it can be used to synthesize tryptamine-based compounds for various research applications, including potential therapeutic agents. researchgate.net

| Nucleophile | Reagents/Conditions | Product Type | Rationale/Outcome | Citation |

| Amines | Primary or Secondary Amine, TEA, NaI, (CH₃COO)₂Pd, THF | N,N-Disubstituted Tryptamine Derivatives | The amine nitrogen selectively attacks the electrophilic carbon of the bromoethyl group, displacing the bromide to form a C-N bond. | csic.es |

| Thiols | Thiol, NaSH, DMSO | 2-(1H-Indol-1-yl)ethanethiol Derivatives | The sulfur atom of the thiol or hydrosulfide (B80085) acts as a potent nucleophile, leading to regioselective formation of a C-S bond at the side chain. | evitachem.com |

| Azide Ion | NaN₃, DMF | 1-(2-Azidoethyl)-1H-indole | The azide ion is a strong nucleophile that efficiently displaces bromide in an SN2 reaction, providing a precursor for further functionalization. | d-nb.info |

| Indole Nitrogen (Intramolecular) | Base (e.g., K₂CO₃), High Temperature | Dimerized or Cyclized Products | In the absence of an external nucleophile, the nitrogen of another indole molecule can act as a nucleophile, leading to by-products like dimers. | d-nb.info |

Strategic Applications of 1 2 Bromoethyl 1h Indole in Complex Molecular Synthesis

Precursor for Diversified N-Substituted Indole (B1671886) Derivatives

The presence of a primary alkyl bromide in 1-(2-bromoethyl)-1H-indole makes it an excellent electrophile for the introduction of a wide range of functional groups onto the indole nitrogen via nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of a vast library of N-substituted indole derivatives with potential applications in medicinal chemistry and materials science.

Introduction of Varied Functional Groups via Nucleophilic Displacement of Bromine

The carbon-bromine bond in this compound is readily cleaved by a variety of nucleophiles, facilitating the introduction of diverse functionalities at the N-1 position of the indole ring. This straightforward synthetic approach allows for the systematic modification of the indole core, enabling the exploration of structure-activity relationships in drug discovery programs. The reaction typically proceeds under mild conditions, offering a high degree of functional group tolerance.

Synthesis of N-Heteroatom-Linked Indole Conjugates (e.g., with Amines, Thiols, Alkoxides)

A significant application of the nucleophilic displacement strategy is the synthesis of N-heteroatom-linked indole conjugates. The reaction of this compound with various amines, thiols, and alkoxides provides a direct route to compounds bearing nitrogen, sulfur, and oxygen linkages, respectively.

For instance, the reaction of 1-(2-bromoethyl)-5-nitro-1H-indole with sodium azide (B81097) in dimethylformamide (DMF) proceeds smoothly to afford 1-(2-azidoethyl)-5-nitro-1H-indole in good yield. This azide derivative is a valuable intermediate that can be further elaborated, for example, through reduction to the corresponding amine or by participation in cycloaddition reactions.

| Reactant | Nucleophile | Product | Solvent | Yield |

| 1-(2-Bromoethyl)-5-nitro-1H-indole | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-5-nitro-1H-indole | DMF | 60% |

The synthesis of these conjugates is of considerable interest as the introduction of heteroatoms can significantly modulate the physicochemical and biological properties of the parent indole molecule.

Construction of Fused and Bridged Heterocyclic Systems

Beyond its role as a simple alkylating agent, this compound is a key precursor in the construction of more complex, polycyclic indole architectures. Through carefully designed reaction sequences, the bromoethyl moiety can participate in domino and cascade reactions, leading to the efficient formation of fused and bridged heterocyclic systems.

Domino and Cascade Reactions Leading to Polycyclic Indole Architectures

Domino and cascade reactions offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. These processes, which involve a series of intramolecular reactions, can rapidly generate molecular complexity and are highly sought after in modern organic synthesis. This compound, and its derivatives, are amenable to such transformations, enabling the construction of intricate indole-based scaffolds.

The pyrazino[1,2-a]indole (B3349936) core is a prominent structural motif in a number of biologically active compounds. A common strategy for the synthesis of this tricycle involves the cyclization of an N-(2-aminoethyl)indole derivative. While direct cyclization of this compound is not feasible, it serves as an excellent precursor to the necessary aminoethyl intermediate.

The synthesis can be envisioned as a two-step process where this compound is first converted to a suitable nitrogen-containing intermediate, such as an azide or a protected amine, via nucleophilic substitution. Subsequent transformation of this intermediate into the primary amine, followed by an intramolecular cyclization, would yield the desired pyrazino[1,2-a]indole skeleton. For example, the synthesis of tetrahydro-pyrazinoindoles has been achieved through the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, followed by a chiral Lewis acid-catalyzed Pictet-Spengler reaction. nih.gov The requisite 2-(1H-indol-1-yl)ethanamine can be readily prepared from this compound through displacement of the bromide with an appropriate nitrogen nucleophile, such as phthalimide, followed by deprotection.

Multicomponent reactions (MCRs), such as the Ugi-azide reaction, provide a rapid and efficient means of assembling complex molecular frameworks. mdpi.com The Ugi-azide reaction, in particular, is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. While this compound cannot directly participate in the Ugi-azide reaction in its native form, it can be readily converted into a suitable reaction component.

For example, conversion of this compound to the corresponding 1-(2-aminoethyl)-1H-indole or 1-(2-isocyanoethyl)-1H-indole would allow for its incorporation into the Ugi-azide reaction manifold. An alternative and more direct approach to tetrazole-fused indole derivatives involves the initial conversion of this compound to 1-(2-azidoethyl)-1H-indole. This azido derivative can then undergo a [3+2] cycloaddition reaction with a suitable nitrile or an isocyanide to form the tetrazole ring, leading to the formation of a tetrazole-fused indole system.

| Precursor from this compound | Reaction Type | Product Class |

| 1-(2-Aminoethyl)-1H-indole | Ugi-Azide MCR | Tetrazole-containing indole derivatives |

| 1-(2-Azidoethyl)-1H-indole | [3+2] Cycloaddition | Tetrazole-fused indole systems |

These strategies highlight the versatility of this compound as a starting material for the synthesis of complex, fused heterocyclic systems through a combination of nucleophilic substitution and subsequent multicomponent or cycloaddition reactions.

Enabling of Intramolecular Cyclization for Complex Ring Formation

The N-alkylation of indoles with functionalized side chains provides a powerful strategy for the synthesis of polycyclic indole derivatives through intramolecular cyclization. The 2-bromoethyl group at the N1 position of the indole ring in this compound serves as a key electrophilic component for such transformations. This moiety can react with nucleophilic centers within the indole scaffold or with appended functionalities to forge new rings.

Intramolecular cyclization involving the N-bromoethyl group can be strategically employed to access N-fused indolines, which are core structures in many natural products and pharmaceutically active compounds. nih.gov These reactions often proceed through a dearomatizing cyclization pathway, where the aromaticity of the indole ring is temporarily disrupted to facilitate ring closure. The subsequent restoration of aromaticity or further functionalization can lead to a diverse array of complex polycyclic systems. rwth-aachen.de

For instance, the bromoethyl group can be displaced by a nucleophile positioned at the C2 or C3 of the indole ring, or on a substituent attached to these positions, leading to the formation of five- or six-membered rings fused to the indole core. The reaction conditions for these cyclizations can often be controlled to favor specific ring sizes and substitution patterns. mdpi.com While the direct intramolecular cyclization of this compound itself requires a suitably positioned internal nucleophile, its derivatives are primed for such transformative reactions. The development of efficient methods for these intramolecular cyclizations is a subject of ongoing research, as it provides a direct route to novel heterocyclic frameworks. nih.govencyclopedia.pub

Role in the Synthesis of β-Carboline Derivatives and Related Fused Indole Systems

β-Carbolines are a prominent class of indole alkaloids that exhibit a wide range of pharmacological activities. Their synthesis has been a central theme in heterocyclic chemistry. While the related compound, 3-(2-bromoethyl)indole, is more commonly cited as a direct precursor for β-carboline synthesis, sigmaaldrich.comsigmaaldrich.com this compound can serve as a valuable starting material for the synthesis of related fused indole systems through classical synthetic strategies such as the Bischler-Napieralski and Pictet-Spengler reactions, following appropriate functional group manipulations.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. wikipedia.orgnrochemistry.comjk-sci.com This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.org To utilize this compound in this context, the bromoethyl group would first be converted to an aminoethyl group, followed by acylation to form the necessary β-(1H-indol-1-yl)ethylamide precursor. The subsequent acid-catalyzed cyclization would then proceed to form a fused pyridino-indole system, which is a core component of the β-carboline framework.

| Reaction | Starting Material (Derived from this compound) | Key Reagents | Product Type |

| Bischler-Napieralski | β-(1H-indol-1-yl)ethylamide | POCl₃, P₂O₅ | Dihydro-β-carboline derivative |

| Pictet-Spengler | 1-(2-Aminoethyl)-1H-indole (Tryptamine derivative) | Aldehyde or Ketone, Acid | Tetrahydro-β-carboline derivative |

The Pictet-Spengler reaction provides a direct route to tetrahydro-β-carbolines through the condensation of a tryptamine (B22526) derivative (a β-arylethylamine) with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govnih.gov In this scenario, this compound would be converted to 1-(2-aminoethyl)-1H-indole. This tryptamine analogue can then be reacted with various carbonyl compounds to generate a diverse range of tetrahydro-β-carboline derivatives. The versatility of the Pictet-Spengler reaction allows for the introduction of various substituents on the newly formed ring, making it a highly valuable tool in the synthesis of complex alkaloids.

Utility in Metal-Catalyzed Cross-Coupling Reactions and Diversification Libraries

The bromine atom of the 2-bromoethyl group in this compound is a good leaving group, making it an excellent handle for introducing a wide variety of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions. While cross-coupling reactions on the indole core are well-established, researchgate.netcore.ac.uk the reactivity of the N-alkyl bromide offers a distinct and complementary site for molecular diversification.

Palladium-catalyzed cross-coupling reactions, in particular, have been developed for the formation of C-N bonds with alkyl halides. acs.org This methodology can be applied to this compound to couple it with a diverse range of nitrogen nucleophiles, such as amines, amides, and imines. This allows for the facile synthesis of a library of N-substituted indole derivatives with extended side chains containing various nitrogenous functionalities.

Furthermore, the bromoethyl group can participate in other cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, after conversion to a suitable organometallic or organoboron reagent. However, its direct use as an electrophile in these reactions with carbon nucleophiles is also a viable strategy, providing access to a wide array of C-C bond formations. nih.gov

| Coupling Reaction Type | Nucleophile/Coupling Partner | Resulting Linkage | Potential Products |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | N-alkylated indole derivatives |

| Nucleophilic Substitution | Thiols, Alcohols, Cyanide | C-S, C-O, C-C | Thioethers, Ethers, Nitriles |

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation and screening of large numbers of diverse compounds. nih.goviipseries.org The design of molecular scaffolds that allow for the systematic introduction of a variety of substituents is central to this approach. This compound is an ideal scaffold for the construction of combinatorial libraries due to the presence of the reactive bromoethyl group. nih.govstanford.edu

This "building block" approach allows for the parallel synthesis of a large number of indole derivatives by reacting this compound with a diverse set of nucleophiles in a high-throughput fashion. For example, a library of amines, thiols, or alcohols can be reacted with this compound to generate a corresponding library of indole derivatives with varying side chains. This strategy enables the rapid exploration of the structure-activity relationship (SAR) of indole-based compounds in various biological assays.

The indole nucleus itself can also be further functionalized at different positions (e.g., C2, C3, C5) either before or after the modification of the bromoethyl group, further expanding the chemical space that can be explored. This multi-dimensional diversification strategy makes this compound a highly valuable tool for the generation of focused or diverse chemical libraries.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The incorporation of specific functional moieties into polymers is a powerful method for creating advanced materials with tailored properties. The indole ring, with its unique electronic and photophysical properties, is an attractive candidate for inclusion in polymer backbones or as pendant groups. This compound can serve as a key monomer or initiator in polymerization reactions.

The bromoethyl group can act as an initiating site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with pendant indole groups. These indole-functionalized polymers could find applications in areas such as organic electronics, sensors, and biocompatible materials.

Alternatively, this compound can be used in step-growth polymerization reactions. For example, the bromoethyl group can react with bis-nucleophiles, such as bis-phenols or diamines, to form polyethers or polyamines containing the indole moiety in the polymer backbone. A particularly efficient method for incorporating such functionalities is through "click" chemistry reactions, such as the thiol-bromo reaction, which can be used for the synthesis of multi-block copolymers. warwick.ac.uk This approach allows for the precise and efficient construction of complex macromolecular architectures with integrated indole units.

Contribution to the Design of Chemically Reactive Probes

Chemically reactive probes are powerful tools in chemical biology, designed to covalently bind to their biological targets, enabling the study of protein function, target identification, and drug development. These probes typically consist of three key components: a recognition element that directs the probe to a specific target, a reactive group (or "warhead") that forms a covalent bond, and a reporter tag (such as a fluorophore or biotin) for detection and analysis.

The potential utility of This compound in this context would lie in its ability to act as an alkylating agent. The bromoethyl group is a known electrophile that can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the imidazole group of histidine. In theory, the indole core could serve as a recognition element, providing affinity for a specific target protein, while the bromoethyl group would function as the reactive warhead, leading to irreversible inhibition or labeling of the target.

However, a thorough review of available research reveals a notable lack of specific examples where This compound has been explicitly utilized for the design and synthesis of such chemically reactive probes. While its isomer, 3-(2-Bromoethyl)indole, is a common building block in the synthesis of various biologically active compounds, the application of the 1-substituted version in the context of reactive probes remains an underexplored area of research.

The design of effective reactive probes requires a delicate balance between reactivity and selectivity. A highly reactive electrophile may lead to non-specific labeling of numerous biomolecules, resulting in off-target effects and ambiguous results. Conversely, a group with low reactivity may not efficiently label the intended target. The specific reactivity of the bromoethyl group at the 1-position of the indole ring would need to be carefully characterized to determine its suitability for targeted covalent modification.

Future research could explore the synthesis of fluorescent or affinity-based probes derived from This compound . Such studies would need to investigate the reactivity of the bromoethyl group towards various nucleophilic amino acids and evaluate the selectivity of the resulting probes for their intended biological targets. This would provide valuable insights into the potential of this specific indole derivative as a scaffold for the development of novel chemically reactive probes.

Data Table

As there is no specific research data available on the use of this compound in chemically reactive probes, a data table with relevant findings cannot be generated.

Computational and Theoretical Chemistry Studies on 1 2 Bromoethyl 1h Indole

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional arrangement of atoms in 1-(2-Bromoethyl)-1H-indole and identifying its stable conformations.

The geometry of the this compound molecule is characterized by the planar indole (B1671886) ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring. The 2-bromoethyl substituent at the N1 position of the indole ring introduces conformational flexibility. The rotation around the N1-Cα and Cα-Cβ single bonds of the ethyl chain leads to different spatial orientations of the bromine atom relative to the indole plane.

The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated. The fusion of the five-membered pyrrole ring with the six-membered benzene ring induces some strain, leading to slight distortions from idealized geometries. nih.gov

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| N1-C2 Bond Length | ~1.38 Å |

| N1-C9 Bond Length | ~1.37 Å |

| Cα-Cβ Bond Length | ~1.53 Å |

| Cβ-Br Bond Length | ~1.95 Å |

| N1-Cα-Cβ Bond Angle | ~110° |

| Cα-Cβ-Br Bond Angle | ~112° |

Note: The values in this table are estimations based on computational data for structurally similar indole derivatives and may not represent the exact parameters for this compound.

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity of this compound and to map out potential reaction pathways. Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly informative.

The HOMO is primarily localized on the electron-rich indole ring, indicating that this moiety is susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the 2-bromoethyl side chain, specifically on the antibonding σ* orbital of the C-Br bond. This suggests that the side chain is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to identify electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential (electron-rich) over the indole ring, particularly the C3 position, and a region of positive potential (electron-poor) around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the bromine. The bromine atom itself would exhibit a region of negative electrostatic potential, but the carbon to which it is attached is the electrophilic center.

These computational insights allow for the prediction of several key reaction pathways:

Nucleophilic Substitution: The bromoethyl group is an excellent electrophile, making it susceptible to SN2 reactions with a variety of nucleophiles. This is a common pathway for the functionalization of this molecule.

Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution, with the C3 position being the most probable site of attack due to its higher electron density.

Intramolecular Cyclization: Under basic conditions, deprotonation of a suitable group on a nucleophile that has substituted the bromine could lead to an intramolecular cyclization, forming a new ring fused to the indole system.

Table 2: Calculated Reactivity Descriptors for a Model Indole System

| Descriptor | Value (in eV) | Implication for this compound |

| HOMO Energy | -5.8 | Site of electrophilic attack (indole ring) |

| LUMO Energy | -0.5 | Site of nucleophilic attack (C-Br bond) |

| HOMO-LUMO Gap | 5.3 | Moderate kinetic stability |

Note: These values are for a representative indole scaffold and serve to illustrate the application of these descriptors. The exact values for this compound would require specific calculations.

Modeling of Intermolecular Interactions relevant to Synthetic Transformations

The course of synthetic transformations is often influenced by the non-covalent interactions between reactant molecules, solvents, and catalysts. Modeling these intermolecular interactions is crucial for understanding reaction mechanisms and predicting stereochemical outcomes.

For this compound, several types of intermolecular interactions are significant:

Hydrogen Bonding: Although the indole N-H is substituted, the aromatic C-H bonds of the indole ring can act as weak hydrogen bond donors, interacting with solvent molecules or other reagents. nih.gov

Halogen Bonding: The bromine atom in the 2-bromoethyl group can act as a halogen bond donor, interacting with nucleophilic atoms (e.g., oxygen or nitrogen) of other molecules. This can play a role in pre-organizing the reactants for a substitution reaction.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems, which can be a significant factor in the solid-state packing of the molecule and can also influence reaction pathways in solution. nih.gov

Computational techniques like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts in the solid state. For the related this compound-2,3-dione, Hirshfeld analysis has shown that O···H, C···H, and Br···H contacts are significant contributors to the crystal packing. iucr.org A similar analysis for this compound would likely highlight the importance of H···H, C···H, and Br···H contacts in its crystal structure.

Energy framework calculations can further quantify the strength of these interactions, providing a deeper understanding of the forces that hold the molecules together in a crystal lattice. sigmaaldrich.com This information is valuable for crystal engineering and for understanding the dissolution and solvation processes that are fundamental to its use in synthesis.

Table 3: Common Intermolecular Interactions and Their Predicted Significance for this compound

| Interaction Type | Potential Role in Synthetic Transformations |

| Hydrogen Bonding (C-H···X) | Solvent effects, stabilization of transition states |

| Halogen Bonding (C-Br···Y) | Pre-organization of reactants, catalysis |

| π-π Stacking | Control of solid-state reactivity, influence on solution-phase aggregation |

| van der Waals Forces | Overall stabilization of molecular assemblies |

Future Research Directions and Emerging Methodologies

The exploration of N-alkylated indoles, such as 1-(2-Bromoethyl)-1H-indole, continues to be a fertile ground for chemical innovation. Future research is poised to address the critical needs for greater efficiency, sustainability, and molecular diversity. Emerging methodologies are focused on refining synthetic pathways, discovering novel catalytic transformations, and leveraging automation to accelerate the discovery of new chemical entities based on the indole (B1671886) scaffold.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethyl)-1H-indole with high purity and yield?

- Methodological Answer : The synthesis typically involves alkylation of indole using bromoethylating agents. For example, copper(I) iodide (CuI)-catalyzed reactions in PEG-400/DMF solvent systems (2:1 v/v) at elevated temperatures (~90°C) can achieve moderate yields (~50%) after 12 hours. Post-reaction, extraction with ethyl acetate, drying (e.g., MgSO₄), and purification via flash chromatography (70:30 ethyl acetate/hexane) are critical to isolate the product. TLC monitoring (Rf ≈ 0.30 in ethyl acetate/hexane) and NMR analysis (¹H/¹³C) confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR resolves the bromoethyl group (δ ~3.4–4.4 ppm for CH₂Br and adjacent CH₂) and indole protons (δ ~6.6–7.4 ppm). ¹³C NMR confirms the brominated carbon (δ ~30–35 ppm) and aromatic carbons.

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with mobile phases like acetonitrile/water can assess purity. Retention times and peak symmetry indicate compound stability .

- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS) validates the molecular ion ([M+H]+) with <5 ppm error .

Advanced Research Questions

Q. How can C2-selective functionalization of this compound be achieved, and what are the mechanistic considerations?

- Methodological Answer : C2-selective alkynylation can be performed using triisopropylsilyl (TIPS)-protected alkynes under palladium or copper catalysis. For example, Sonogashira coupling with TIPS-ethynyl reagents in DMF at 80°C yields ~61% product. Mechanistically, the indole’s electron-rich C2 position undergoes preferential electrophilic substitution, while the bromoethyl group remains inert under these conditions. Column chromatography (hexane/DCM gradient) and NMR monitoring (disappearance of δ ~7.9 ppm for C2-H) confirm selectivity .

Q. What are the challenges in electrochemical reduction of bromoethyl-substituted indoles, and how can they be addressed?

- Methodological Answer : Electrochemical reduction at carbon cathodes in DMF or acetonitrile often faces competing side reactions (e.g., dehalogenation vs. vinyl formation). Key challenges include:

- Radical Stability : Bromoethyl groups generate unstable radicals, leading to dimerization. Adding radical scavengers (e.g., TEMPO) mitigates this.

- Solvent Effects : Acetonitrile enhances radical lifetime compared to DMF, favoring vinylbenzene derivatives. Controlled potentials (-1.5 to -2.0 V vs. SCE) and pulsed electrolysis improve selectivity .

Q. How do structural modifications at the bromoethyl group influence the biological activity of indole derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Replacing bromine with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility for in vivo studies (e.g., PET imaging ligands).

- Chain Extension : Adding hydrophilic groups (e.g., diethylamino-hydroxypropyl) improves blood-brain barrier penetration, as seen in neuroinflammation tracers. SAR studies require comparative assays (e.g., enzyme inhibition IC₅₀) and logP calculations (XlogP ~3.3 for bromoethyl vs. ~1.5 for modified analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.